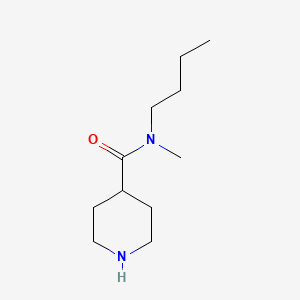

N-Butyl-N-methylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-butyl-N-methylpiperidine-4-carboxamide |

InChI |

InChI=1S/C11H22N2O/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 |

InChI Key |

YWDIUQYPFNPADD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)C1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl N Methylpiperidine 4 Carboxamide and Analogues

Foundational Synthetic Strategies for Piperidine (B6355638) Carboxamides

The construction of piperidine carboxamides like N-Butyl-N-methylpiperidine-4-carboxamide relies on two fundamental transformations: the formation of the amide bond and the substitution on the piperidine nitrogen.

Amide Bond Formation via Carboxylic Acid Activation

The creation of the amide linkage in this compound is typically achieved by reacting a piperidine-4-carboxylic acid derivative with the appropriate amine. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is usually "activated" to enhance its reactivity towards the amine.

A common strategy involves the conversion of the carboxylic acid, in this case, 1-methylpiperidine-4-carboxylic acid, into a more reactive species. This can be accomplished through several methods:

Formation of an Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 1-methylpiperidine-4-carbonyl chloride. This acyl chloride then readily reacts with N-butyl-N-methylamine to yield the desired amide. The reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid byproduct.

Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine without the need to isolate an acyl chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This method is often preferred due to its milder reaction conditions and broader functional group tolerance.

| Coupling Reagent | Acronym | Activating Species | Byproducts |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | O-acylisourea | Diisopropylurea (DIU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | O-acylisourea | Water-soluble urea (B33335) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | OBt active ester | Hexamethylphosphoramide (HMPA) |

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | OAt active ester | Tripyrrolidinophosphine oxide |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt active ester | Tetramethylurea |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt active ester | Tetramethylurea |

These reagents are typically used in stoichiometric amounts, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization in chiral substrates.

N-Alkylation Approaches for Piperidine Nitrogen Substitution

The synthesis of this compound requires the presence of both a methyl and a butyl group on the piperidine nitrogen. The introduction of these alkyl groups can be achieved at different stages of the synthesis, either on the piperidine precursor or on a later intermediate. Common N-alkylation methods include:

Direct Alkylation with Alkyl Halides: This classic method involves the reaction of a piperidine derivative with an alkyl halide (e.g., butyl bromide or methyl iodide). The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the resulting hydrohalic acid. researchgate.net To achieve dialkylation, a stepwise approach is typically necessary to control the product distribution.

Reductive Amination: This powerful and versatile method involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent. pearson.commasterorganicchemistry.com For instance, to introduce a butyl group, a piperidine derivative can be reacted with butanal. This initially forms an iminium ion intermediate, which is then reduced in situ to the corresponding N-butylated piperidine. chim.it Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. pearson.commasterorganicchemistry.com Reductive amination is often preferred over direct alkylation due to its milder conditions and reduced likelihood of over-alkylation. masterorganicchemistry.com

Key Precursor Chemistry in the Synthesis of this compound

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key building blocks.

Synthesis of 1-Methylpiperidine-4-carboxylic Acid and its Derivatives

1-Methylpiperidine-4-carboxylic acid is a crucial precursor. It can be synthesized from commercially available piperidine-4-carboxylic acid (isonipecotic acid). A common method for the N-methylation is the Eschweiler-Clarke reaction, which involves treating isonipecotic acid with an excess of formic acid and formaldehyde (B43269). prepchem.com This reaction proceeds via reductive amination where formaldehyde is the source of the methyl group and formic acid acts as the reducing agent.

Alternatively, transfer hydrogenation conditions can be employed, using formaldehyde in the presence of a palladium catalyst. google.com The resulting 1-methylpiperidine-4-carboxylic acid can then be converted into more reactive derivatives for subsequent amide coupling:

1-Methylpiperidine-4-carboxylic acid methyl ester: This ester can be prepared by treating 1-methylpiperidine-4-carboxylic acid hydrochloride with thionyl chloride in methanol. prepchem.com Another approach involves the reaction of isonipecotic acid methyl ester with formaldehyde and formic acid. prepchem.com

1-Methylpiperidine-4-carbonyl chloride: As mentioned earlier, this highly reactive acyl chloride can be synthesized by reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride.

Preparation of N-Butylamine and Related Alkyl Amines

N-Butylamine is a readily available primary amine that serves as a key building block. Industrially, it is produced by the reaction of butanol with ammonia (B1221849) over a metal or metal oxide catalyst at elevated temperatures. wikipedia.orggoogle.com This process can yield a mixture of primary, secondary (di-n-butylamine), and tertiary (tri-n-butylamine) amines, which are then separated by distillation. patsnap.com

In a laboratory setting, n-butylamine can be synthesized through various methods, including the reduction of butyronitrile (B89842) or the reaction of butyl bromide with ammonia. sciencemadness.orgscielo.br The Gabriel synthesis, using potassium phthalimide (B116566) followed by hydrolysis, provides a route to primary amines with minimal formation of secondary and tertiary amine byproducts.

Advanced Synthetic Routes to the Piperidine Core Structure

While the synthesis of this compound can be achieved through the functionalization of a pre-existing piperidine ring, modern organic synthesis offers a variety of advanced methods for the construction of the piperidine core itself. nih.gov These methods often provide greater control over stereochemistry and allow for the introduction of diverse substituents.

Recent advances in this area include:

Catalytic Hydrogenation of Pyridine (B92270) Derivatives: Substituted piperidines can be accessed through the reduction of corresponding pyridine precursors. A wide range of catalysts, including rhodium and ruthenium complexes, have been developed to achieve this transformation, often with high stereoselectivity. nih.gov

Intramolecular Cyclization Reactions: Various cyclization strategies have been employed to construct the piperidine ring. These include intramolecular Michael additions, reductive aminations of dicarbonyl compounds, and ring-closing metathesis. nih.gov

Catalytic Enantioselective Methods: The development of catalytic enantioselective methods allows for the synthesis of chiral piperidines with high enantiomeric excess. For example, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines have been reported as a route to enantioenriched 3-substituted piperidines. nih.govacs.orgorganic-chemistry.org

Multi-component Reactions: One-pot multi-component reactions that bring together several starting materials to form a complex product in a single step have emerged as an efficient strategy for the synthesis of highly substituted piperidines. ajchem-a.com

These advanced methodologies provide powerful tools for the synthesis of a wide array of piperidine-containing molecules, including complex analogues of this compound.

Cyclization Reactions for Piperidine Ring Formation (e.g., alkene, alkyne, and pyridine-based cyclizations)

The construction of the piperidine ring is the foundational step in the synthesis of this compound. Various intramolecular cyclization strategies are employed, utilizing precursors such as alkenes, alkynes, and pyridines. nih.gov

Alkene-Based Cyclizations: The cyclization of unsaturated amines is a powerful method for forming the piperidine ring. One notable approach is the Wacker-type aerobic oxidative cyclization of alkenes, which can be catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system to produce various six-membered nitrogen heterocycles. organic-chemistry.orgorganic-chemistry.org Another strategy involves the intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst, which provides a regioselective method for preparing six-membered N-heterocycles. nih.govorganic-chemistry.org Gold(I)-catalyzed oxidative amination of non-activated alkenes has also been proposed as a synthetic route to form substituted piperidines. nih.gov

Alkyne-Based Cyclizations: Alkynes serve as versatile precursors for piperidine synthesis through various cyclization cascades. For instance, a method involving the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds via acid-mediated functionalization to generate an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov Radical-mediated cyclizations are also effective; 1,6-enynes can undergo intramolecular radical cyclization initiated by triethylborane, leading to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Furthermore, a general method for preparing enantiopure piperidines substituted with 2-alkene or 2-alkyne chains has been established, highlighting the utility of these functional groups in subsequent transformations. nih.gov

Pyridine-Based Cyclizations (Reduction/Hydrogenation): The most common and direct route to the piperidine skeleton is the reduction or hydrogenation of a corresponding pyridine precursor. nih.gov This dearomatization process can be achieved under various conditions, often requiring transition metal catalysis and sometimes harsh conditions like high temperature and pressure. nih.gov

Modern methods have focused on improving the efficiency and stereoselectivity of these reductions. nih.gov Catalytic systems employing metals such as rhodium, palladium, ruthenium, cobalt, and iridium have been developed for the hydrogenation of pyridines. nih.gov For example, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines. nih.gov Similarly, palladium-catalyzed hydrogenation has proven effective for substrates that are not amenable to rhodium catalysis. nih.gov Heterogeneous catalysts, such as a ruthenium-based system, have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov

| Cyclization Strategy | Precursor Type | Catalyst/Reagent Example | Key Features |

| Oxidative Amination | Alkene | Gold(I) complex | Forms substituted piperidines from non-activated alkenes. nih.gov |

| Wacker-type Cyclization | Alkene | Pd(DMSO)₂(TFA)₂ | Base-free, aerobic conditions. organic-chemistry.org |

| Reductive Hydroamination | Alkyne | Acid-mediated | Proceeds via an iminium ion intermediate. nih.gov |

| Radical Cyclization | 1,6-enyne | Triethylborane | Forms alkylidene piperidines via a radical cascade. nih.gov |

| Hydrogenation | Pyridine | Rhodium, Palladium, Ruthenium | Common route, stereoselectivity is a key challenge. nih.gov |

Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives

Many biologically active piperidine derivatives are chiral, making their enantioselective synthesis a critical area of research. nih.gov Asymmetric synthesis aims to control the stereochemistry during the formation of the piperidine ring or its functionalization, avoiding the need for chiral resolution of racemic mixtures. nih.govacs.org

One prominent strategy is the catalytic, enantioselective δ C-H cyanation of acyclic amines. This method utilizes a chiral copper catalyst to mediate a radical relay mechanism, installing a cyano group at the δ position with high regio- and enantioselectivity. The resulting enantioenriched δ-amino nitriles can then be cyclized to form chiral piperidines, a method successfully applied to the asymmetric synthesis of the anticancer drug Niraparib. nih.govnih.gov

Another powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process can convert aryl boronic acids and pyridine derivatives into 3-substituted tetrahydropyridines with excellent enantioselectivity. A subsequent reduction step then furnishes the final enantioenriched 3-substituted piperidine. nih.govacs.org

The asymmetric hydrogenation of pyridine derivatives is also a widely used technique. This can be achieved through:

Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts using a P,N-ligand. nih.gov

Double reduction strategies , where an initial reduction is followed by a key asymmetric hydrogenation step using a catalytic ruthenium(II) complex. nih.gov

The use of chiral auxiliaries , such as a nonracemic Betti base, to direct the stereochemical outcome. The auxiliary can later be removed under conditions that preserve sensitive functional groups like alkenes or alkynes. nih.gov

Additionally, asymmetric synthesis of substituted NH-piperidines can be achieved from chiral amines through a nitroalkene/amine/enone (NAE) condensation reaction, which provides enantiopure piperidines with high yield and chirality retention. researchgate.netrsc.org

| Asymmetric Approach | Catalyst/Method | Key Intermediate/Product | Notable Features |

| δ C-H Cyanation | Chiral Copper Catalyst | δ-amino nitriles | Radical relay mechanism; high enantioselectivity. nih.govnih.gov |

| Reductive Heck Reaction | Rhodium Catalyst | 3-substituted tetrahydropyridines | Asymmetric carbometalation of dihydropyridines. nih.govacs.org |

| Asymmetric Hydrogenation | Chiral Ru(II) or Ir(I) Catalysts | Chiral Piperidines | Direct asymmetric reduction of pyridine derivatives. nih.gov |

| NAE Condensation | Chiral Amine Auxiliary | Enantiopure NH-piperidines | Exocyclic chirality induced condensation. researchgate.netrsc.org |

Modern Reaction Conditions and Catalytic Systems in Piperidine Carboxamide Synthesis

The synthesis of piperidine carboxamides has been significantly advanced by the development of modern catalytic systems that offer improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition-metal catalysis is a cornerstone of modern piperidine synthesis. digitellinc.com A wide array of metals, including palladium, rhodium, gold, nickel, and iridium, are used to facilitate key bond-forming and cyclization reactions. nih.gov

Palladium: Palladium catalysts are exceptionally versatile. They are used in Wacker-type oxidative cyclizations of alkenes and in the synthesis of 3-hydroxy-2-piperidinone carboxamides through the deconstructive aminolysis of bridged δ-lactam-γ-lactones. organic-chemistry.orgorganic-chemistry.orgnih.gov Palladium catalysis is also crucial for Suzuki–Miyaura coupling reactions, which can be performed sequentially with hydrogenation in a one-pot synthesis of functionalized piperidines. nih.gov

Rhodium: Rhodium catalysts are widely employed for the hydrogenation of pyridines and in asymmetric syntheses. nih.gov A key example is the Rh-catalyzed asymmetric reductive Heck reaction for producing chiral 3-substituted piperidines. nih.govacs.org

Gold: Gold(I) complexes catalyze the oxidative amination of non-activated alkenes to form piperidine rings. nih.gov Gold catalysis is also used in annulation procedures for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Nickel and Iridium: Nickel catalysts are effective for the intramolecular hydroalkenylation of 1,6-dienes. nih.govorganic-chemistry.org In more complex systems, Ni/Ir dual photoredox catalysis has been utilized to construct critical C-C bonds under mild conditions for the synthesis of complex alkaloids containing the piperidine motif. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Methods

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for piperidine synthesis. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources. unibo.it

A key strategy is the use of environmentally benign solvents. Water has been successfully used as a solvent for the complete hydrogenation of pyridines using a heterogeneous 10% Rh/C catalyst. organic-chemistry.org Similarly, a catalyst-free, three-component condensation to form piperidine derivatives can be achieved in water under reflux conditions. ajchem-a.com Ethanol has also been employed as a green solvent in the synthesis of related carboxamide structures. mdpi.com

Another important green approach is the use of bio-renewable starting materials. For example, 2-aminomethylpiperidine has been produced from bio-renewable 2,5-bis(aminomethyl)furan (B21128) via selective hydrogenolysis. rsc.org The synthesis of piperidine from δ-valerolactone, a biomass derivative, further exemplifies this sustainable strategy. researchgate.net

The development of highly efficient, recyclable catalysts also contributes to greener synthesis. researchgate.net For instance, some heterogeneous catalysts used in pyridine hydrogenation show high stability and can be reused multiple times without losing effectiveness. nih.gov

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of a specific target molecule like this compound requires careful consideration of various reaction parameters to maximize yield and purity. While specific optimization studies for this exact compound are not extensively detailed in the literature, general principles derived from the synthesis of related piperidine carboxamides can be applied.

The final step in the synthesis would typically involve the formation of the amide bond between a piperidine-4-carboxylic acid derivative and N-butylmethylamine. The optimization of this step would focus on the choice of coupling agents and reaction conditions to ensure complete conversion and minimize side reactions.

However, the primary optimization challenge lies in the synthesis of the piperidine core itself. Key factors to consider include:

Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of the metal center and its coordinating ligand is crucial. For instance, in the palladium-catalyzed synthesis of piperidinone carboxamides, a systematic screening found that Pd(TFA)₂ with PPh₃ as the ligand was the most effective catalyst system. nih.gov

Solvent Effects: The reaction solvent can significantly influence reaction rates and selectivity. In the aforementioned palladium-catalyzed reaction, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was identified as the optimal solvent. nih.gov

Reaction Temperature and Pressure: For hydrogenation reactions, temperature and pressure are critical variables. Optimizing these parameters can improve the rate of reaction and the stereochemical outcome. For example, the hydrogenation of dioximes to form piperazines (a related heterocycle) was optimized by testing different catalysts (5%-Pd/C) and hydrogen pressures (40 bar). mdpi.com

Purity of Starting Materials: The purity of the precursors, such as the initial pyridine or the unsaturated amine, directly impacts the purity of the final product and the efficiency of the catalytic system.

Workup and Purification: The final yield and purity are also dependent on the workup and purification procedures. For this compound, which is likely an oil, purification would typically be achieved via column chromatography. chemicalbook.com Optimization involves selecting the appropriate stationary phase and eluent system to effectively separate the product from any unreacted starting materials or byproducts.

By systematically adjusting these parameters, the synthesis can be fine-tuned to achieve high yields of this compound with excellent purity.

Advanced Structural Characterization and Analytical Methodologies

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopy provides a detailed view of the molecular structure by probing the interaction of the compound with electromagnetic radiation. Techniques such as NMR, IR, Raman, and Mass Spectrometry are indispensable for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of N-Butyl-N-methylpiperidine-4-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region (around 170-180 ppm). The chemical shifts of the piperidine (B6355638) ring carbons provide insight into the ring's conformation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 | ~14.0 |

| Butyl-CH₂ | ~1.3 | ~20.0 |

| Butyl-CH₂ | ~1.5 | ~29.0 |

| Butyl-N-CH₂ | ~3.3 | ~50.0 |

| N-CH₃ | ~2.9 | ~35.0 |

| Piperidine-H4 | ~2.6 | ~42.0 |

| Piperidine-H2, H6 (axial/equatorial) | ~2.8 - 3.5 | ~53.0 |

| Piperidine-H3, H5 (axial/equatorial) | ~1.8 - 2.2 | ~28.0 |

| Amide C=O | N/A | ~175.0 |

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically observed in the region of 1630-1680 cm⁻¹. Other key vibrations include the C-N stretching of the amide and the piperidine ring, and the various C-H stretching and bending modes of the alkyl chains and the heterocyclic ring. The absence of an N-H stretching band (typically around 3100-3500 cm⁻¹) confirms the tertiary nature of the amide. Raman spectroscopy provides complementary information, particularly for the less polar bonds, and helps in a more complete vibrational assignment. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl & Piperidine) | 2850-3000 | Strong |

| C=O Stretch (Tertiary Amide) | 1630-1680 | Strong |

| CH₂ Bend (Scissoring) | 1450-1470 | Medium |

| C-N Stretch (Amide & Amine) | 1200-1350 | Medium-Strong |

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula (C₁₁H₂₂N₂O). nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a molecular fingerprint. The molecular ion peak (M⁺) at m/z 198 would be observed. uni.lu Key fragmentation pathways for this compound include alpha-cleavage adjacent to the nitrogen atoms. libretexts.org This can result in the loss of a propyl radical from the butyl group or fragmentation of the piperidine ring. Another common fragmentation involves the cleavage of the amide bond. The analysis of these fragments helps to piece together the molecular structure for confirmation. Predicted collision cross-section (CCS) values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.18050 |

| [M+Na]⁺ | 221.16244 |

| [M+K]⁺ | 237.13638 |

| [M]⁺ | 198.17267 |

Source: Predicted values from PubChem database. uni.lu

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. bldpharm.comamadischem.com Reversed-phase HPLC, using a C18 stationary phase, is typically employed. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the basic amine.

Detection is commonly achieved using a UV detector, although coupling the HPLC system to a mass spectrometer (LC-MS) provides much greater specificity and allows for simultaneous confirmation of the molecular weight of the analyte and any impurities. bldpharm.com By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is another powerful technique for separation and analysis. Given the molecular weight and polarity of this compound, it is sufficiently volatile for GC analysis, particularly when coupled with a mass spectrometer (GC-MS). unodc.org This method is highly effective for identifying and quantifying the compound, especially in complex matrices.

A capillary column with a mid-polarity stationary phase is typically suitable. The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer detector provides both high sensitivity and structural information based on the fragmentation pattern.

Table 5: Illustrative GC-MS Method Parameters

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Solid-State Characterization Methodologies

The physical and chemical properties of a solid active pharmaceutical ingredient are heavily influenced by its crystalline form. Different solid forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties. Therefore, comprehensive solid-state characterization is a fundamental requirement in pharmaceutical sciences.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice. Single-crystal X-ray diffraction can be used to determine the precise molecular structure, including bond lengths and angles, as well as the crystal packing. Powder X-ray diffraction (PXRD) is employed to identify the crystalline phase, assess the degree of crystallinity, and detect polymorphism.

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental X-ray diffraction data for this compound has been publicly reported. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions are not available at this time. Such a study would be necessary to fully elucidate its crystalline structure.

Hypothetically, should such data become available, it would be presented in a table similar to the one below, detailing the key crystallographic parameters.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| This table is for illustrative purposes only, as no experimental data has been found. |

Thermal Analysis Techniques for Polymorphism Studies

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for investigating the thermal properties of a compound, including melting point, phase transitions, and thermal stability. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and crystallization. TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

The study of polymorphism is a critical application of these techniques. Different polymorphs of a substance will typically exhibit unique melting points and may undergo different phase transitions upon heating.

As with crystallographic data, a thorough review of existing scientific literature reveals no published experimental data from thermal analysis studies specifically conducted on this compound. Consequently, its melting point, potential polymorphic transitions, and decomposition temperature have not been formally documented in publicly accessible sources.

Were such research to be conducted, the findings would be summarized in a data table, providing key thermal characteristics of the compound.

| Thermal Analysis Parameter | Value |

| Melting Point (Tm) | Data not available |

| Enthalpy of Fusion (ΔHf) | Data not available |

| Onset of Decomposition (Td) | Data not available |

| Polymorphic Transitions | Data not available |

| This table is for illustrative purposes only, as no experimental data has been found. |

Computational and Theoretical Investigations of N Butyl N Methylpiperidine 4 Carboxamide

Molecular Mechanics and Quantum Chemical Calculations for Conformational Space Exploration

The conformational landscape of a molecule dictates its shape, and by extension, its ability to interact with biological targets. For N-Butyl-N-methylpiperidine-4-carboxamide, the six-membered piperidine (B6355638) ring is the primary source of conformational isomerism. Like cyclohexane, piperidine rings predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. However, the presence of a nitrogen atom and substituents introduces additional complexity, including the potential for boat and twist-boat conformations. nih.govrsc.org

Molecular mechanics (MM) force fields, such as COSMIC, and quantum chemical (QC) calculations are powerful tools for exploring this conformational space. nih.gov QC methods, like Density Functional Theory (DFT), provide a more accurate description of the electronic effects that influence geometry. researchgate.net For piperidine derivatives, key conformations include the chair form with the substituent at the 4-position (the carboxamide group) being either axial or equatorial. The N-butyl group on the amide nitrogen also possesses its own rotational flexibility.

Studies on related N-substituted piperidines have shown that the energy difference between conformers is often small, on the order of a few kcal/mol. nih.gov For N-acylpiperidines, a pseudoallylic strain can arise from the conjugation of the nitrogen lone pair with the carbonyl group, which can force a 2-substituent into an axial orientation. nih.gov While the carboxamide in this compound is at the 4-position, the planarity of the amide bond and the orientation of the N-butyl and N-methyl groups are critical factors. Potential energy surface (PES) scans, where the energy is calculated as a function of rotating specific dihedral angles, can systematically map these conformational preferences and identify the global energy minimum structure. researchgate.net

| Conformation | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Chair (Equatorial Substituent) | 0.00 (Reference) | Lowest energy, substituent avoids steric clashes. |

| Chair (Axial Substituent) | 0.5 - 2.5 | Higher energy due to 1,3-diaxial interactions. |

| Twist-Boat | ~5.0 - 6.0 | Avoids flagpole interactions of the pure boat form. nih.gov |

| Boat | ~6.0 - 7.0 | High energy due to flagpole interactions and torsional strain. |

Advanced Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. scirp.org By calculating the electron density, DFT can provide valuable insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can elucidate its electronic structure. researchgate.nettandfonline.comresearchgate.net

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen of the amide would be a region of high negative potential, while the hydrogen on the piperidine nitrogen would be a region of positive potential. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, such as chemical potential (μ), hardness, and electrophilicity index. chemrxiv.org These values help in comparing the reactivity of different derivatives and understanding their behavior in chemical reactions. chemrxiv.org

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

Molecular Dynamics Simulations for Ligand Flexibility and Dynamic Behavior

While quantum calculations provide static pictures of low-energy conformations, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the ligand's flexibility and dynamic behavior in a simulated environment, such as in aqueous solution. researchgate.netmdpi.com An MD simulation numerically solves Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov

For this compound, MD simulations can reveal:

Conformational Transitions: The simulation can show transitions between different chair, boat, and twist conformations of the piperidine ring, as well as the rotation of the butyl and methyl substituents. rsc.org This provides a more realistic picture of the molecule's conformational ensemble than static calculations alone.

Root-Mean-Square Deviation (RMSD): By tracking the RMSD of the atoms from their initial positions over time, one can assess the stability of a particular conformation. A stable conformation will show low RMSD fluctuations. nih.gov

Solvent Interactions: When simulated in a box of explicit water molecules, MD can detail how the solvent interacts with the ligand, forming hydrogen bonds and influencing its conformational preferences. nih.gov

Studies on the closely related N-methyl piperidine (NMP) have used time-resolved spectroscopy and DFT calculations to observe ultrafast coherent oscillatory motions following electronic excitation, which dephase over a few picoseconds. rsc.orgrsc.org These dynamics lead to an equilibrium between different conformers (chair and twist structures), highlighting the inherent flexibility of the piperidine ring system. rsc.orgrsc.org

In Silico Prediction of Molecular Interactions and Binding Modes

A primary goal of computational chemistry in drug discovery is to predict how a ligand will bind to its protein target. This involves identifying the binding site, predicting the binding pose (orientation and conformation), and estimating the binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to rank them. tandfonline.com

For a compound like this compound, a typical docking workflow would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). researchgate.net

Preparing the ligand structure, generating a low-energy 3D conformation.

Defining the binding site on the protein.

Running the docking algorithm to place the ligand into the site.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Docking studies on various piperidine derivatives have successfully predicted their binding modes to targets like the µ-opioid receptor, dopamine receptors, and various enzymes, revealing crucial interactions that drive affinity and selectivity. semanticscholar.orgtandfonline.comtandfonline.com

| Parameter | Value/Description |

|---|---|

| Docking Score (e.g., Glide G-Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carbonyl oxygen of the carboxamide with backbone NH of Valine; Piperidine NH with side chain of Aspartic Acid. |

| Key Hydrophobic Interactions | Butyl group of the ligand with a hydrophobic pocket formed by Leucine and Isoleucine residues. |

While docking provides a static snapshot of the binding event, MD simulations of the ligand-protein complex can offer a more dynamic and refined view. benthamdirect.com Starting from a docked pose, an MD simulation allows both the ligand and the protein to move and adjust, providing a more realistic model of the binding. nih.govnih.gov

These simulations are crucial for:

Assessing Pose Stability: MD can test the stability of a docked pose. If the ligand remains in its initial pose with minimal deviation throughout the simulation, it suggests a stable binding mode. nih.gov

Refining Interactions: The simulation can reveal subtle changes in the binding interactions, such as the formation or breaking of hydrogen bonds, and the role of bridging water molecules in mediating ligand-protein contacts. researchgate.net

Observing Protein Flexibility: Proteins are not rigid. MD shows how the binding site can adapt its conformation to accommodate the ligand, a phenomenon known as "induced fit." This flexibility can be critical for accurate binding prediction. researchgate.net

Estimating Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide more accurate estimations of the binding free energy, which correlates better with experimental binding affinities than simple docking scores. rsc.org

Theoretical Hydration and Solution Behavior Studies of Piperidine Derivatives

The behavior of a molecule in solution is fundamental to its absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods can predict how this compound interacts with solvents, particularly water.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to study how the solvent affects the molecule's conformational energies and electronic properties. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive than simulating individual solvent molecules.

Explicit solvent simulations (MD) provide a more detailed picture of hydration. By analyzing the radial distribution function (RDF) from an MD trajectory, one can determine the probability of finding water molecules at a certain distance from specific atoms on the ligand. chemrxiv.org This helps to identify strong hydrogen bonding sites and understand the structure of the hydration shell around the molecule.

Furthermore, computational tools can estimate key physicochemical properties related to solution behavior. The pKa of the piperidine nitrogen is critical, as it determines the molecule's protonation state and charge at physiological pH. nih.gov Software can predict pKa values, which is vital for understanding electrostatic interactions with a target receptor. nih.gov The calculated logP (partition coefficient) is another important parameter that predicts the molecule's lipophilicity and ability to cross biological membranes. nih.gov

Structure Activity Relationship Sar Studies in Piperidine Carboxamide Chemistry

Influence of N-Alkyl Substituents on Biological Activity Profiles

Research into N-alkyl-piperidine-2-carboxamides, such as the local anesthetics ropivacaine (B1680718) and levobupivacaine, provides valuable insights applicable to the broader class of piperidine (B6355638) carboxamides. Studies involving the selective introduction of fluorine atoms into the n-propyl and n-butyl side chains have demonstrated that such substitutions can modulate basicity in an additive manner. The electron-withdrawing effect of fluorine decreases the basicity of the piperidine nitrogen, with the effect diminishing as the distance between the fluorine and the nitrogen center increases. nih.gov

Stereochemical Aspects and Their Impact on Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in molecular recognition by biological targets like receptors and enzymes. For piperidine carboxamides, which often contain multiple chiral centers, the specific stereoisomer can be the sole determinant of biological activity.

The piperidine ring itself can adopt various conformations (e.g., chair, boat), and the orientation of substituents (axial vs. equatorial) can profoundly influence how the molecule fits into a binding pocket. drugdesign.org In the context of HIV-1 entry inhibitors, analogs based on the piperidine scaffold demonstrate how specific conformations are essential for interacting with key residues, such as Asp368, within the gp120 envelope glycoprotein. drugdesign.org Minor changes in the piperidine scaffold's conformation can lead to major differences in binding affinity and biological effect. drugdesign.org

Furthermore, the introduction of chiral centers, such as on an N-alkyl side chain, creates diastereomers when the piperidine core is also chiral. nih.gov While properties like basicity and lipophilicity may show little variation between such stereoisomers, more significant differences can emerge in melting point temperatures and rates of oxidative degradation, reflecting the differential interactions with chiral enzymes. nih.gov Kinetic resolution techniques, which separate enantiomers based on their different reaction rates with a chiral catalyst or reagent, underscore the importance of stereochemistry. The ability to asymmetrically synthesize specific 2,4-disubstituted and 2,2,4-trisubstituted piperidines allows for the creation of functionally distinct molecules, highlighting that controlling the stereochemistry is a critical aspect of designing novel piperidine-based drugs. nih.gov

Modulations of the Carboxamide Moiety and Their Functional Consequences

The carboxamide moiety (-CONH-) is a fundamental linker in this class of compounds, often participating in crucial hydrogen bonding interactions with biological targets. However, the amide bond is also susceptible to metabolic cleavage by proteases, which can limit a drug's oral bioavailability and duration of action. Consequently, a key strategy in medicinal chemistry is the replacement of the amide bond with a bioisostere—a different functional group with similar physicochemical properties that maintains biological activity while improving metabolic stability. drughunter.comnih.gov

Common bioisosteric replacements for the amide group in piperidine-containing compounds and other scaffolds include:

Heterocyclic Rings: Five-membered rings such as 1,2,4-oxadiazoles, triazoles, and imidazoles can mimic the hydrogen bond donor/acceptor pattern of the amide bond while being more resistant to hydrolysis. drughunter.comnih.gov

Urea (B33335) Moiety: The urea group (-NH-CO-NH-) can also serve as an amide substitute, offering different hydrogen bonding capabilities and conformational properties. drughunter.com

Fluoroalkenes and Trifluoroethylamines: These groups can replicate the geometry and electronic properties of the amide bond, providing enhanced metabolic stability. nih.gov

An in silico analysis comparing piperidine-based sulfo-carboxamide derivatives with existing sulphonyl derivatives as potential CCR5 antagonists for HIV therapy illustrates this principle. The study found that the carboxamide derivatives exhibited a threefold increase in competitive binding compared to a single-fold increase for the sulphonyl derivatives, suggesting that the carboxamide structure was superior for this specific target. rsc.org This demonstrates that while bioisosteric replacement is a powerful tool, the functional consequences are highly context-dependent, and the optimal moiety must be determined empirically for each biological target.

Peripheral Substituent Effects on Biological Activity and Selectivity

While the core piperidine and carboxamide groups are vital, substituents on peripheral parts of the molecule, such as appended aryl rings, exert a strong influence on biological activity and selectivity. These groups often engage in van der Waals, hydrophobic, or specific electrostatic interactions within the target's binding site.

In the development of inhibitors for Mycobacterium tuberculosis, SAR studies on piperidine derivatives revealed the importance of these peripheral groups. Replacing a benzophenone (B1666685) moiety with other aryl groups, such as 2-naphthyl or 4-chlorophenyl, retained inhibitory potency against the MenA enzyme while advantageously reducing lipophilicity. rsc.org The position of substituents on these rings is also critical. For example, in a series of piperidine-4-carboxamides designed as DNA gyrase inhibitors, a trifluoromethyl group at the 4-position of a phenyl ring led to a nearly tenfold increase in activity compared to the unsubstituted parent compound. drughunter.com Conversely, moving the same group to the 3-position resulted in reduced potency. drughunter.com

These findings are summarized in the table below, showing how minor changes to peripheral substituents can cause significant shifts in inhibitory concentrations.

| Compound | Peripheral Modification | Target | Activity (IC50 or MIC) | Reference |

|---|---|---|---|---|

| 844 | Unsubstituted Phenyl | M. abscessus | >25 µM (MIC) | drughunter.com |

| 844-TFM | 4-Trifluoromethyl Phenyl | M. abscessus | 1.5 µM (MIC) | drughunter.com |

| 9f | 3-Trifluoromethyl Phenyl | M. abscessus | 12.5 µM (MIC) | drughunter.com |

| Lead Compound 1 | Benzophenone | MenA | 22 ± 3 μM (IC50) | rsc.org |

| Analog 9 | 4-Fluorophenyl | MenA | 33 ± 5 μM (IC50) | rsc.org |

| Analog 11 | 4-Chlorophenyl | MenA | 22 ± 3 μM (IC50) | rsc.org |

Comparative SAR Analysis Across Diverse Piperidine Analogues

Evaluating the SAR of piperidine carboxamides in the context of other related heterocyclic scaffolds, such as piperazines or piperidines with different substitution patterns, provides a broader understanding of the essential structural features for a given biological activity. Such comparative analyses help to identify which core scaffold offers the best combination of potency and drug-like properties.

For instance, in the pursuit of MenA inhibitors, replacing the core piperidine moiety with an amide resulted in an almost complete loss of activity, highlighting the importance of the basic nitrogen and the conformational flexibility of the piperidine ring for that specific target. rsc.org In contrast, a study on sigma (σ) receptor ligands found that piperidine and piperazine-based derivatives could be used somewhat interchangeably, with both scaffolds producing compounds with high affinity and selectivity for the σ1 receptor subtype. Specifically, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a highly selective ligand (Kiσ1 = 0.96 ± 0.05 nM), demonstrating that the piperidine core was well-suited for this target.

Another comparative study identified a piperidine carboxamide, SW584, as a potent, species-selective proteasome inhibitor for treating malaria. nih.gov Cryo-electron microscopy revealed that SW584 binds to a previously unexplored pocket at the interface of several proteasome subunits. This binding site has species-specific differences between the parasite and human proteasomes, which the piperidine carboxamide scaffold was uniquely able to exploit to achieve selectivity. nih.gov This highlights how a specific scaffold can be uniquely suited to interact with the distinct topology of a target, an insight that can only be gained through the synthesis and evaluation of diverse analogues.

Mechanistic Investigations of Biological Interactions for Piperidine Carboxamides

Identification and Characterization of Putative Biological Targets and Pathways

Currently, there is no published research identifying or characterizing the specific biological targets or pathways for N-Butyl-N-methylpiperidine-4-carboxamide. The exploration of a novel compound's biological activity typically begins with screening against a panel of known biological targets to identify potential interactions.

For the broader class of piperidine (B6355638) carboxamides, research has revealed engagement with a variety of biological targets, suggesting potential avenues for investigation. For instance, various piperidine derivatives have been explored for their diverse biological activities, which could include anti-inflammatory, antimicrobial, and neuroprotective properties. ontosight.ai The specific targets mediating these effects are diverse and depend on the full chemical structure of the molecule.

One area of investigation for related compounds has been their role as enzyme inhibitors. For example, certain piperidine derivatives have been studied as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov This highlights how compounds with a piperidine core can be tailored to interact with specific enzyme active sites.

Another significant area of research for piperidine-containing molecules is their interaction with G-protein-coupled receptors (GPCRs). Many biologically active compounds containing a piperidine moiety are known to interact with various receptor systems in the central nervous system. wikipedia.org For example, the piperidine derivative AC-42 (a different chemical entity from the subject of this article) has been identified as a selective agonist of the muscarinic M(1) receptor. nih.gov This suggests that potential research into this compound could involve screening against a panel of GPCRs to identify any receptor-mediated activity.

The initial steps to characterize the biological targets of this compound would likely involve:

High-Throughput Screening (HTS): Testing the compound against large libraries of biological targets (enzymes, receptors, ion channels) to identify initial "hits."

Phenotypic Screening: Observing the effects of the compound on whole cells or organisms to identify a biological response, followed by target deconvolution to identify the molecular target responsible for the phenotype.

Computational Modeling: Using the structure of this compound to predict potential binding partners through docking studies with known protein structures.

Without such dedicated studies, the biological targets and pathways of this compound remain unknown.

Elucidation of Molecular Mechanisms of Action (e.g., enzyme modulation, receptor binding kinetics, membrane fusion inhibition)

The molecular mechanism of action for this compound has not been elucidated in the scientific literature. Determining the precise mechanism through which a compound exerts its biological effect is a critical step in pharmacological research.

As a case study in mechanistic elucidation for a related compound, research on the muscarinic M(1) receptor agonist AC-42 has provided detailed insights. Studies on AC-42 demonstrated that it stimulates inositol (B14025) phosphate (B84403) accumulation and intracellular calcium mobilization in cells expressing the human M(1) receptor. nih.gov

Further investigation into the binding kinetics of AC-42 revealed that it does not compete directly with the natural ligand at the primary binding site (the orthosteric site). Instead, it was found to significantly slow the dissociation rate of a known orthosteric radioligand, [³H]N-methylscopolamine ([³H]NMS), from the M(1) receptor. nih.gov This type of interaction is a hallmark of an allosteric modulator—a ligand that binds to a site topographically distinct from the orthosteric site to modulate receptor activity. nih.gov These findings conclusively demonstrated that AC-42 functions as an allosteric agonist, activating the receptor by binding to a secondary site. nih.gov

The table below summarizes the kind of data that would be generated in such a study, using the findings for AC-42 as an illustrative example.

| Parameter | Observation for AC-42 (Illustrative Example) | Implication |

| Functional Response | Stimulates inositol phosphate accumulation and Ca²⁺ mobilization. nih.gov | Agonist activity at the M(1) receptor. |

| Orthosteric Ligand Binding | Fails to fully inhibit the binding of the orthosteric ligand [³H]NMS. nih.gov | Does not bind to the primary (orthosteric) binding site. |

| Radioligand Dissociation Rate | Retards the dissociation of [³H]NMS from the M(1) receptor. nih.gov | Binds to a secondary (allosteric) site, inducing a conformational change that "locks" the orthosteric ligand in place. |

| Overall Mechanism | Allosteric Agonist. nih.gov | Activates the receptor from a site distinct from the endogenous ligand binding site. |

To determine the molecular mechanism of this compound, similar rigorous biophysical and pharmacological assays would be required following the identification of a specific biological target.

Allosteric Regulation and Orthosteric Binding Site Analysis

There is no available data concerning allosteric regulation or orthosteric binding site analysis for this compound. Such studies are contingent upon the prior identification of a specific protein target.

The concept of allosteric modulation is a key area in modern pharmacology, as allosteric ligands can offer greater receptor subtype selectivity and a more nuanced modulation of biological responses compared to traditional orthosteric ligands. nih.gov An allosteric modulator can act as a Positive Allosteric Modulator (PAM), enhancing the effect of the endogenous ligand, a Negative Allosteric Modulator (NAM), reducing the effect, or a Silent Allosteric Modulator (SAM), which has no effect on its own but can block other allosteric modulators. nih.gov

The investigation of AC-42 provides a clear example of allosteric binding site analysis. The interaction between AC-42 and classic M(1) receptor antagonists like atropine (B194438) and pirenzepine (B46924) was analyzed using Schild regression. The analysis yielded Schild slopes significantly less than unity, which is inconsistent with simple competitive antagonism at the orthosteric site and points towards a negative allosteric interaction. nih.gov

Furthermore, direct binding studies provided more conclusive evidence. Both AC-42 and gallamine (B1195388) (a known allosteric modulator of muscarinic receptors) failed to completely displace the orthosteric radioligand [³H]NMS. This behavior was quantitatively described by an allosteric model, confirming that AC-42 binds to a site distinct from the orthosteric acetylcholine (B1216132) binding pocket. nih.gov

The key evidence supporting an allosteric mechanism for AC-42 is summarized below:

| Experimental Approach | Finding for AC-42 (Illustrative Example) | Conclusion |

| Schild Analysis | Interaction with orthosteric antagonists (atropine, pirenzepine) resulted in Schild slopes significantly less than 1. nih.gov | Not a simple competitive interaction at the orthosteric site; suggestive of a negative allosteric interaction. |

| Radioligand Inhibition | Failed to fully inhibit specific [³H]NMS binding, a characteristic quantifiable by an allosteric model. nih.gov | Binds to a site topographically distinct from the orthosteric site. |

| Dissociation Kinetics | Slowed the rate of [³H]NMS dissociation from the receptor. nih.gov | Confirms binding to an allosteric site that conformationally affects the orthosteric pocket. |

Should a target for this compound be identified, similar pharmacological and binding assays would be essential to determine if it interacts with the orthosteric site or functions as an allosteric modulator.

Investigation of Ligand-Induced Conformational Changes in Target Proteins

No studies have been published investigating ligand-induced conformational changes in target proteins upon binding of this compound. The ability of a ligand to induce or stabilize specific conformations in its target protein is fundamental to its mechanism of action.

The binding of a ligand, whether at an orthosteric or an allosteric site, invariably alters the conformational dynamics of the target protein. These changes are what trigger the downstream biological signal. For allosteric modulators, these conformational changes are particularly critical as they transmit a signal from the allosteric site to the orthosteric site and to the regions of the protein responsible for signaling (e.g., G-protein coupling domains in a GPCR).

The study of AC-42 again provides a relevant example. The fact that AC-42 slows the dissociation of an orthosteric ligand is direct pharmacological evidence that it induces a conformational change in the M(1) receptor. nih.gov This change effectively increases the affinity of the orthosteric site for the radioligand, trapping it in the binding pocket. This demonstrates that the binding of AC-42 to its allosteric site is communicated through the protein structure to the orthosteric site, altering its properties. nih.gov

Modern techniques used to investigate such conformational changes include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution three-dimensional structure of the ligand-protein complex, revealing the precise binding mode and any large-scale conformational shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the protein in solution and map the changes that occur upon ligand binding.

Molecular Dynamics (MD) Simulations: Computational methods that simulate the movement of atoms in the protein-ligand complex over time, providing insights into the dynamic conformational landscape.

Until such studies are performed for this compound, the extent and nature of any conformational changes it may induce in biological targets remain speculative.

Derivatization Strategies and Analogue Development for N Butyl N Methylpiperidine 4 Carboxamide

Systematic Functionalization of the Piperidine (B6355638) Nitrogen (e.g., N-alkylation, N-arylation, N-acylation)

The tertiary amine of N-Butyl-N-methylpiperidine-4-carboxamide is a key site for structural modification. To introduce new alkyl, aryl, or acyl groups, a common strategy involves the initial N-dealkylation of the parent compound, followed by re-functionalization. nih.govnih.gov This two-step process allows for the replacement of either the butyl or methyl group to generate a diverse library of analogues.

N-Dealkylation: The removal of an N-alkyl group from a tertiary amine can be achieved through various chemical methods. nih.gov The Von Braun reaction, using cyanogen (B1215507) bromide (CNBr), is a classic method that results in a cyanamide (B42294) intermediate, which can then be hydrolyzed to the secondary amine. nih.gov Another widely used approach involves reaction with chloroformate reagents, such as α-chloroethyl chloroformate (ACE-Cl) or phenyl chloroformate, which also yield a carbamate (B1207046) intermediate that is subsequently cleaved to provide the secondary amine. nih.govgoogle.com More recently, milder methods using photoredox catalysis have been developed for the aerobic N-dealkylation of tertiary amines, offering greater functional group tolerance. acs.org

N-Alkylation, N-Arylation, and N-Acylation: Once the secondary amine precursor (e.g., N-methylpiperidine-4-carboxamide or N-butylpiperidine-4-carboxamide) is obtained, it can be subjected to a variety of functionalization reactions.

N-Alkylation: Standard N-alkylation can be performed using alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, Et₃N) to prevent quaternization. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), is another effective method for introducing a wide range of alkyl groups. google.com

N-Arylation: The introduction of aryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with an aryl halide or triflate.

N-Acylation: Acyl groups are readily introduced by reacting the secondary amine with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or HATU). bath.ac.uk Palladium-catalyzed methods have also been developed for the N-acylation of tertiary amines directly from carboxylic acids via C-N bond cleavage, offering a more direct route to amide analogues. organic-chemistry.orgacs.orgnih.gov

| Strategy | Reagents and Conditions | Product Type | Reference(s) |

| N-Dealkylation | 1. CNBr, inert solvent2. Acid or base hydrolysis | Secondary Amine | nih.gov |

| 1. α-Chloroethyl chloroformate (ACE-Cl)2. Methanolysis | Secondary Amine | nih.gov | |

| Photoredox catalyst, O₂ (air), visible light | Secondary Amine | acs.org | |

| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | Tertiary Amine | google.com |

| N-Arylation | Ar-X (aryl halide), Pd catalyst, Ligand, Base | Tertiary Arylamine | N/A |

| N-Acylation | RCOCl or (RCO)₂O | N-Acyl Piperidine | bath.ac.uk |

| RCOOH, Coupling agent (e.g., HATU, DCC) | N-Acyl Piperidine | bath.ac.uk |

Diversification of the Carboxamide Substituents

The carboxamide functional group at the C4 position is another prime location for introducing structural diversity. The properties of the final compound can be significantly altered by modifying the substituents on the amide nitrogen. The most straightforward approach to diversification is to vary the amine component during the initial synthesis.

Starting from a common intermediate, such as N-butyl-N-methylpiperidine-4-carboxylic acid, a library of carboxamide analogues can be synthesized using standard amide coupling reactions. By employing a wide range of primary and secondary amines (R¹R²NH), analogues with varying steric and electronic properties can be generated. This strategy has been used to synthesize various piperidine-4-carboxamide derivatives. researchgate.netrsc.org For instance, coupling the piperidine-4-carboxylic acid core with different substituted anilines, benzylamines, or aliphatic amines can explore interactions with different biological targets.

| Amine Component (R¹R²NH) | Coupling Reagents | Resulting Carboxamide Substituent |

| Alkylamines (e.g., diethylamine) | HATU, DIPEA, DMF | -CON(Et)₂ |

| Arylamines (e.g., aniline) | EDCI, HOBt, DCM | -CONHPh |

| Heterocyclic amines (e.g., morpholine) | T3P, Pyridine (B92270) | -CON(CH₂CH₂)₂O |

| Amino acid esters | PyBOP, Et₃N | -CONHCH(R)CO₂Me |

Recent studies have also explored the modification of the amide bond itself, for example, through zinc(II)-mediated formation of amidines from piperidine carboxamides. rsc.org Additionally, piperidine-3-carboxamides have been extensively studied, and the synthetic principles can be applied to the 4-carboxamide isomers to create diverse libraries. nih.gov

Introduction of Heteroatoms or Functional Groups on the Piperidine Ring System

Modifying the piperidine ring itself by introducing substituents or heteroatoms can profoundly impact the molecule's conformation and physicochemical properties. Direct C-H functionalization has emerged as a powerful tool for derivatizing pre-existing piperidine rings. researchgate.net

Rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at specific positions. nih.govnih.gov The site-selectivity (C2, C3, or C4) can often be controlled by the choice of catalyst and the N-protecting group on the piperidine. nih.govnih.gov For instance, photoredox-catalyzed α-amino C-H arylation allows for the introduction of aryl groups at the C2 position of highly substituted piperidines. escholarship.orgacs.org

Furthermore, biocatalytic C-H oxidation is a green and efficient method to introduce hydroxyl groups onto the piperidine scaffold. chemistryviews.org Enzymes like hydroxylases can install -OH groups with high regio- and stereoselectivity, creating chiral hydroxylated piperidine derivatives. chemistryviews.orgelsevierpure.com These hydroxylated intermediates can then be used in further cross-coupling reactions or other transformations. chemistryviews.org Synthesis can also proceed from functionalized starting materials to build the desired piperidine ring with substituents already in place. google.comnih.gov

| Functionalization Method | Position(s) | Reagents/Catalyst | Introduced Group | Reference(s) |

| Rhodium-Catalyzed C-H Insertion | C2, C4 | Rh₂(OAc)₄, Diazo compound | Ester, etc. | nih.govnih.gov |

| Photoredox C-H Arylation | C2 | Photoredox catalyst, (Hetero)aryl nitrile | Aryl | escholarship.orgacs.org |

| Biocatalytic C-H Oxidation | C3, C4 | Hydroxylase enzymes (e.g., P4H) | Hydroxyl (-OH) | chemistryviews.orgelsevierpure.com |

| Intramolecular Cyclization | Various | Lewis acid, γ-aminoallylstannane | Hydroxyl (-OH) | elsevierpure.com |

Synthesis of Conformationally Restricted Analogues

To reduce the conformational flexibility of the piperidine ring and lock it into a specific bioactive conformation, conformationally restricted analogues can be synthesized. This often involves creating bicyclic or spirocyclic systems. enamine.net Such rigid scaffolds can lead to increased potency and selectivity by minimizing the entropic penalty upon binding to a biological target.

Spirocyclic Analogues: These compounds feature a common atom shared by two rings. Spirocyclic piperidines can be constructed through various methods, including photoredox-catalyzed radical hydroarylation of linear aryl halide precursors. nih.gov This strategy allows for the fusion of the piperidine to various other heterocyclic systems. Syntheses of spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems have also been developed. researchgate.net

Bicyclic Analogues: Fused and bridged bicyclic piperidines are another class of conformationally restricted analogues. nih.gov These structures can be prepared through intramolecular cycloaddition reactions or ring-closing metathesis (RCM) strategies. nih.govmdpi.com For example, bicyclic piperidinones, which can be reduced to the corresponding piperidines, have been obtained via photochemical [2+2] intramolecular cycloaddition. nih.gov

The synthesis of these complex, three-dimensional scaffolds is an active area of research, providing novel cores for medicinal chemistry applications. enamine.netnih.govwhiterose.ac.ukacs.orgchemrxiv.org

Strategies for Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is an invaluable tool in pharmaceutical research. Labeled compounds are used as internal standards in quantitative mass spectrometry assays and for elucidating metabolic pathways and reaction mechanisms. acs.org

Deuterium labeling is of particular interest as the replacement of hydrogen with deuterium can alter the metabolic profile of a drug (the "deuterium effect") by slowing the rate of C-H bond cleavage. researchgate.net Several methods exist for introducing deuterium into a piperidine ring.

One common approach involves the reduction of a suitable precursor with a deuterated reducing agent. For example, lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to reduce amide or ketone functionalities on the piperidine ring or a side chain, thereby incorporating deuterium atoms. iaea.orgusask.caiaea.org Another strategy is to use deuterated starting materials in a multi-step synthesis. acs.org Hydrogen Isotope Exchange (HIE) reactions, often catalyzed by metals like platinum, allow for the direct replacement of C-H bonds with C-D bonds using D₂O as the deuterium source, although controlling regioselectivity can be challenging. acs.orgresearchgate.net

| Isotope | Labeling Method | Precursor/Reagent | Position of Label | Reference(s) |

| Deuterium (²H) | Reduction | Piperidinone, LiAlD₄ | Ring C-H | iaea.orgiaea.org |

| Deuterium (²H) | Reduction | Amide precursor, LiAlD₄ | Side-chain C-H | usask.ca |

| Deuterium (²H) | H/D Exchange | D₂O, Pt/C catalyst | Aromatic C-H | acs.org |

| Deuterium (²H) | From Pyridine | D₂, Catalyst | Ring C-H | researchgate.net |

These labeling strategies provide essential tools for detailed pharmacokinetic and mechanistic investigations of this compound and its analogues.

Potential Academic Applications and Research Trajectories of Piperidine Carboxamides

Exploration in Preclinical Research Areas

Based on the activities of related piperidine (B6355638) carboxamides, N-Butyl-N-methylpiperidine-4-carboxamide is a candidate for investigation in several preclinical research areas.

Recent studies have highlighted the potential of piperidine-4-carboxamides as broad-spectrum antiviral agents. gavinpublishers.com Analogs have demonstrated inhibitory activity against a range of RNA viruses, including human coronaviruses such as NL63, OC43, and variants of SARS-CoV-2. gavinpublishers.com For instance, the compound NCGC2955 was effective against these viruses at low micromolar concentrations. gavinpublishers.com The mechanism of action for some of these antiviral piperidine carboxamides may involve the modulation of host factors, such as those involved in cap-dependent translation, rather than direct action on viral enzymes. gavinpublishers.com This suggests a potential for developing host-directed therapies, which could have a higher barrier to the development of viral resistance.

Research into this compound could, therefore, involve screening for activity against a panel of RNA viruses. Mechanistic studies could explore its impact on host cell pathways essential for viral replication.

Table 1: Antiviral Activity of Selected Piperidine-4-Carboxamides

| Compound | Virus Target(s) | Reported Activity (EC₅₀) | Reference |

|---|---|---|---|

| NCGC2955 | Human α-coronavirus NL63, β-coronavirus OC43, SARS-CoV-2 (alpha, delta) | 1.5 - 2.5 µM | gavinpublishers.com |

The piperidine carboxamide scaffold is a key feature in compounds designed for neuropharmacological activity. A notable area of research is the development of calpain inhibitors. nih.gov Calpains are cysteine proteases implicated in neurodegenerative processes. Specific keto amide derivatives of piperidine carboxamides have been shown to be potent and selective inhibitors of µ-calpain. nih.gov For example, compounds designated as 11f and 11j exhibited Kᵢ values of 30 and 9 nM, respectively, for µ-calpain inhibition and demonstrated over 100-fold selectivity against the related protease cathepsin B. nih.gov Furthermore, these compounds showed in vivo activity by inhibiting NMDA-induced convulsions in mice, suggesting they can cross the blood-brain barrier and exert neuroprotective effects. nih.gov

Given these precedents, this compound could be investigated as a modulator of central nervous system targets. Initial studies could involve binding assays for various receptors and screening for activity in models of neuroexcitation or neurodegeneration.

Derivatives of piperidine are also explored for their anti-inflammatory properties. researchgate.net The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. While direct studies on piperidine carboxamides as COX inhibitors are not detailed in the provided context, related heterocyclic compounds are actively being investigated. tbzmed.ac.ir For example, symmetric diarylidene-N-methyl-4-piperidones, which share the core piperidine ring, have been shown to decrease inflammatory responses in activated macrophages. nih.gov These compounds can inhibit pathways like NF-κB, which in turn reduces the expression of inducible nitric oxide synthase (iNOS) and the secretion of nitric oxide (NO), a key inflammatory mediator. nih.gov

A research trajectory for this compound could involve evaluating its ability to modulate inflammatory pathways in cell-based assays, such as measuring its effect on cytokine production or iNOS expression in lipopolysaccharide (LPS)-stimulated macrophages.

The piperidine carboxamide structure has been identified as a promising scaffold for developing antiparasitic agents, particularly antimalarials. nih.gov A phenotypic screen identified a piperidine carboxamide (SW042) with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Subsequent optimization led to a potent analog, SW584, which demonstrated efficacy in a mouse model of human malaria following oral administration. nih.gov Mechanistic studies revealed that these compounds act as species-selective, reversible inhibitors of the parasite's proteasome, specifically binding to a previously unexplored pocket at the β5/β6/β3 subunit interface. nih.gov This species selectivity is crucial as it avoids inhibition of the human proteasome, reducing potential toxicity. nih.gov